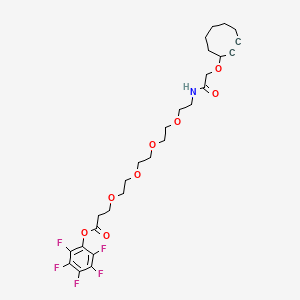
Cyclooctyne-O-amido-PEG4-PFP ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Cyclooctyne-O-amido-PEG4-PFP ester is a non-cleavable linker containing four polyethylene glycol (PEG) units. It is primarily used in the synthesis of antibody-drug conjugates (ADCs). This compound is a click chemistry reagent featuring an alkyne group, which allows it to participate in copper-catalyzed azide-alkyne cycloaddition (CuAAc) with molecules containing azide groups .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Cyclooctyne-O-amido-PEG4-PFP ester involves multiple steps, starting with the preparation of cyclooctyne derivatives. The alkyne group is introduced through a series of reactions, including the formation of amide bonds and the incorporation of PEG units. The final step involves the esterification with pentafluorophenyl (PFP) ester to yield the desired compound .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Key parameters include temperature control, solvent selection, and purification techniques such as chromatography .
Analyse Des Réactions Chimiques
Types of Reactions: Cyclooctyne-O-amido-PEG4-PFP ester primarily undergoes click chemistry reactions, specifically copper-catalyzed azide-alkyne cycloaddition (CuAAc). This reaction is highly efficient and selective, forming stable triazole linkages .
Common Reagents and Conditions:
Reagents: Azide-containing molecules, copper catalysts.
Conditions: Typically performed in aqueous or organic solvents at room temperature or slightly elevated temperatures
Major Products: The major product of the CuAAc reaction involving this compound is a triazole-linked conjugate, which is stable and suitable for further applications in ADC synthesis .
Applications De Recherche Scientifique
Cyclooctyne-O-amido-PEG4-PFP ester has a wide range of applications in scientific research:
Chemistry: Used as a linker in the synthesis of complex molecules and conjugates.
Biology: Facilitates the labeling and tracking of biomolecules in cellular studies.
Medicine: Integral in the development of ADCs for targeted cancer therapy, enhancing the delivery of cytotoxic drugs to cancer cells while minimizing off-target effects
Industry: Employed in the production of advanced materials and nanotechnology applications
Mécanisme D'action
The mechanism of action of Cyclooctyne-O-amido-PEG4-PFP ester involves its role as a linker in ADCs. The alkyne group reacts with azide-containing molecules through CuAAc, forming stable triazole linkages. This reaction is highly specific and efficient, allowing for precise conjugation of drugs to antibodies. The resulting ADCs can then target specific cancer cells, delivering the cytotoxic payload directly to the tumor site .
Comparaison Avec Des Composés Similaires
Cyclooctyne-O-amido-PEG2-PFP ester: Contains two PEG units instead of four, used for similar applications but with different linker length.
Cyclooctyne-O-amido-PEG4-NHS ester: Uses N-hydroxysuccinimide (NHS) ester instead of PFP ester, offering different reactivity and stability profiles.
Uniqueness: Cyclooctyne-O-amido-PEG4-PFP ester is unique due to its non-cleavable nature and the presence of four PEG units, which provide enhanced solubility and stability. This makes it particularly suitable for the synthesis of stable and effective ADCs .
Propriétés
Formule moléculaire |
C27H34F5NO8 |
|---|---|
Poids moléculaire |
595.6 g/mol |
Nom IUPAC |
(2,3,4,5,6-pentafluorophenyl) 3-[2-[2-[2-[2-[(2-cyclooct-2-yn-1-yloxyacetyl)amino]ethoxy]ethoxy]ethoxy]ethoxy]propanoate |
InChI |
InChI=1S/C27H34F5NO8/c28-22-23(29)25(31)27(26(32)24(22)30)41-21(35)8-10-36-12-14-38-16-17-39-15-13-37-11-9-33-20(34)18-40-19-6-4-2-1-3-5-7-19/h19H,1-4,6,8-18H2,(H,33,34) |
Clé InChI |
BJXGYKFSMHFFJU-UHFFFAOYSA-N |
SMILES canonique |
C1CCC#CC(CC1)OCC(=O)NCCOCCOCCOCCOCCC(=O)OC2=C(C(=C(C(=C2F)F)F)F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(1R,2S,3S,5R,6S,9S)-11-methoxy-18-methyl-7-oxa-17,18-diazapentacyclo[7.7.1.12,5.06,17.010,15]octadeca-10(15),11,13-triene-3-carboxylic acid](/img/structure/B11930257.png)
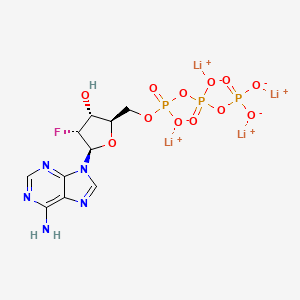


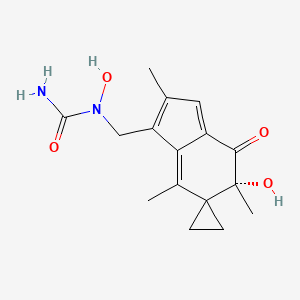
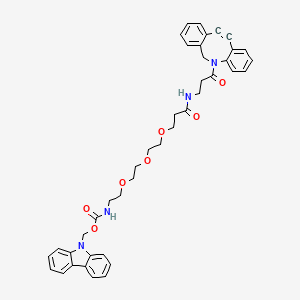
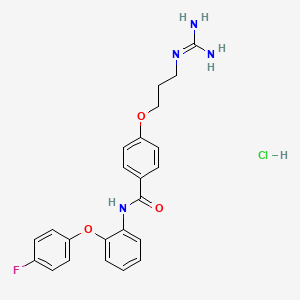

![2,3-bis[[(E)-octadec-9-enoyl]oxy]propyl-trimethylazanium;methyl sulfate](/img/structure/B11930293.png)
![(4S)-4-acetyl-10-[(1R,2R)-1-acetyl-2,5,10-trihydroxy-2-methyl-4-oxo-1,3-dihydroanthracen-9-yl]-8,9-dihydroxy-3-methyl-4H-anthracen-1-one](/img/structure/B11930306.png)
![N-[2-[[3-(4-chlorophenyl)prop-2-enyl-methylamino]methyl]phenyl]-N-(2-hydroxyethyl)-4-methoxybenzenesulfonamide;hydrochloride](/img/structure/B11930307.png)
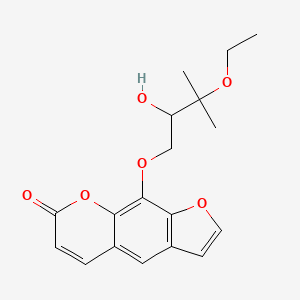
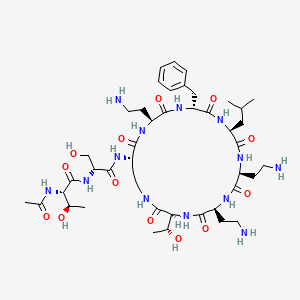
![(2R,3R,5R,9R,10R,13R,14S,17S)-17-[(2S,3R)-2,3-dihydroxy-6-methylheptan-2-yl]-2,3,14-trihydroxy-10,13-dimethyl-2,3,4,5,9,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-6-one](/img/structure/B11930341.png)
